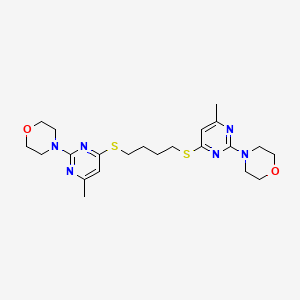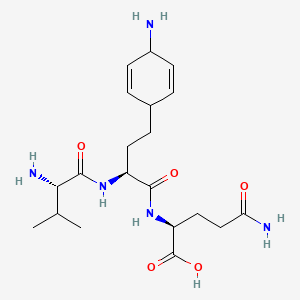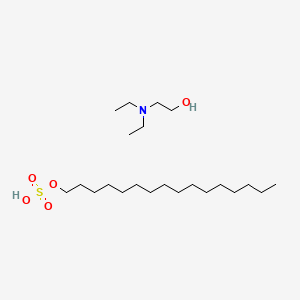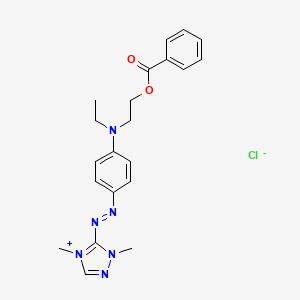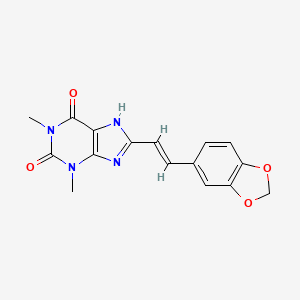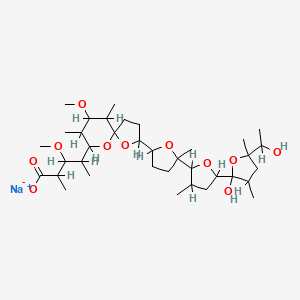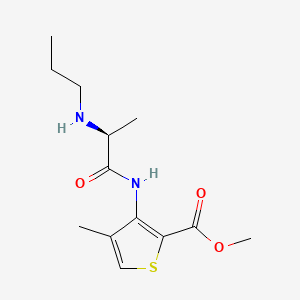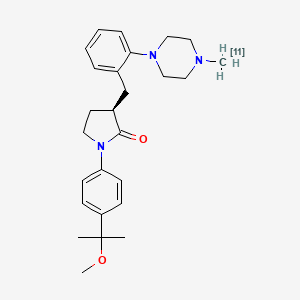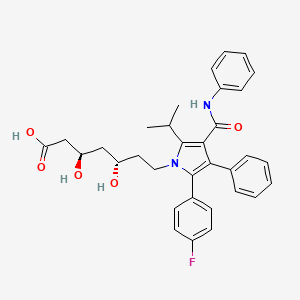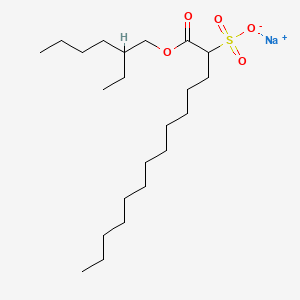
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications, particularly in detergents and cleaning agents. This compound is derived from tetradecanoic acid, which is a saturated fatty acid, and it is modified to enhance its solubility and effectiveness in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually involve controlled temperatures and the presence of a catalyst to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The sulfonation and esterification processes are optimized for large-scale production, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and acids depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the formulation of detergents, cleaning agents, and emulsifiers.
Mécanisme D'action
The primary mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is its ability to reduce surface tension in aqueous solutions. This property allows it to act as an effective surfactant, facilitating the emulsification of oils and the solubilization of hydrophobic compounds. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure and enhance the permeability of the cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
- Dodecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- Octadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
Uniqueness
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is unique due to its specific chain length and the presence of the 2-ethylhexyl ester group, which enhances its surfactant properties compared to other similar compounds. This unique structure allows it to be more effective in reducing surface tension and solubilizing hydrophobic substances, making it a preferred choice in various industrial and research applications.
Propriétés
Numéro CAS |
70788-31-7 |
|---|---|
Formule moléculaire |
C22H43NaO5S |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
sodium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate |
InChI |
InChI=1S/C22H44O5S.Na/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
PEOUFBFCJXNQQY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



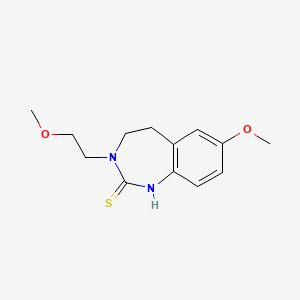

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
